Cas no 633357-35-4 (2-Propanol,1-[(2-aminoethyl)ethylamino]-(5CI))
633357-35-4 structure
Product Name:2-Propanol,1-[(2-aminoethyl)ethylamino]-(5CI)
CAS No:633357-35-4
MF:C7H18N2O
MW:146.230621814728
CID:959816
PubChem ID:55289458
Update Time:2025-04-19
2-Propanol,1-[(2-aminoethyl)ethylamino]-(5CI) Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol,1-[(2-aminoethyl)ethylamino]-(5CI)
- DB-270759
- 1-((2-Aminoethyl)(ethyl)amino)propan-2-ol
- 2-PROPANOL, 1-[(2-AMINOETHYL)ETHYLAMINO]-
- SCHEMBL22031892
- AKOS006361635
- 633357-35-4
-
- Inchi: 1S/C7H18N2O/c1-3-9(5-4-8)6-7(2)10/h7,10H,3-6,8H2,1-2H3
- InChI Key: PEXHKJJBJYRKCY-UHFFFAOYSA-N
- SMILES: OC(C)CN(CC)CCN
Computed Properties
- Exact Mass: 146.141913202g/mol
- Monoisotopic Mass: 146.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 78
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 49.5Ų
2-Propanol,1-[(2-aminoethyl)ethylamino]-(5CI) Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
633357-35-4 (2-Propanol,1-[(2-aminoethyl)ethylamino]-(5CI)) Related Products
- 36388-09-7(1-Dipropylamino-2-propanol)
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- 123-84-2(1-(2-aminoethyl)aminopropan-2-ol)
- 122-20-3(Triisopropanolamine)
- 102-60-3(Quadrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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